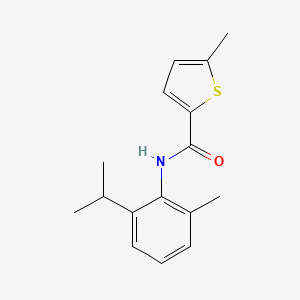

![molecular formula C19H22N2O5S B4630800 methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630800.png)

methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Descripción general

Descripción

The synthesis and study of complex organic molecules like "methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate" are crucial in the development of new pharmaceuticals and materials. These compounds often involve multi-step synthesis and detailed analysis to understand their structure, properties, and potential applications.

Synthesis Analysis

The synthesis of complex compounds involving amino benzoate structures often requires multi-step processes including reactions like diazotization, Sandmeyer reaction, esterification, and methylation. An example can be seen in the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, which serves as an important intermediate in pharmaceutical synthesis. This process was optimized for industrial production due to its higher yield and lower cost, highlighting the importance of efficient synthesis methods in chemical research (Yang Jian-she, 2009).

Molecular Structure Analysis

The molecular structure and vibrational analysis of related compounds are often carried out using both experimental and theoretical approaches, including Density Functional Theory (DFT). For example, the molecular structure, vibrational analysis, and electronic structure of compounds such as methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate have been thoroughly investigated to understand their stability and reactivity (V. Vetrivelan, 2019).

Chemical Reactions and Properties

The chemical reactions of such compounds can involve various functional groups and result in different products based on the reaction conditions. For instance, the reaction of amino groups with sulfhydryl reagents indicates the complexity and specificity of chemical reactions involving amino benzoate derivatives (R. Kluger & W. Tsui, 1980).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystalline structure are crucial for understanding the usability and handling of chemical compounds. While specific data for "methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate" were not found, similar compounds' physical properties have been extensively studied to ensure their effective use in further applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for predicting the behavior of compounds in various environments. Studies on related molecules provide insights into the factors affecting these properties, such as electronic structure, orbital energies, and hydrogen bonding capabilities (J. Portilla et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Industrial Applications

Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate is an important intermediate in the synthesis of Tianeptine. The compound is prepared through a series of reactions, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. This process demonstrates the compound's relevance in industrial production, highlighting its efficiency and cost-effectiveness for pharmaceutical applications (Yang Jian-she, 2009).

Material Science and Polymer Research

In material science, the compound's derivatives have been utilized in the synthesis of heterocyclic systems. For example, Methyl 2-[bis(acetyl)ethenyl]aminopropenoate reacts with N- and C-nucleophiles to produce fused heterocyclic systems, demonstrating its utility in creating novel materials with potential applications in electronics and photonics (Lovro Selič, B. Stanovnik, 1997).

Pharmacological and Biological Applications

The compound's relevance extends to pharmacology and biology, where its derivatives have been explored for various activities. For instance, SAR150640, a derivative, has been characterized as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor. This highlights the compound's potential in developing new therapeutic agents (T. Croci et al., 2007).

Environmental and Chemical Engineering

Novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of the compound have shown improved water flux for dye treatment solutions. This application underscores the compound's utility in enhancing membrane technology for environmental protection and water purification (Yang Liu et al., 2012).

Propiedades

IUPAC Name |

methyl 4-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-4-14-7-5-6-8-17(14)21(27(3,24)25)13-18(22)20-16-11-9-15(10-12-16)19(23)26-2/h5-12H,4,13H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIPFRFFKGXWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

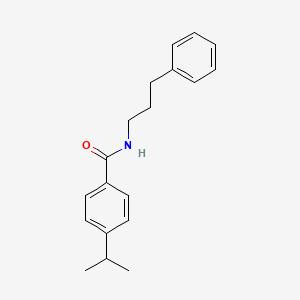

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

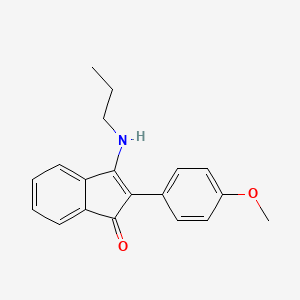

![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)

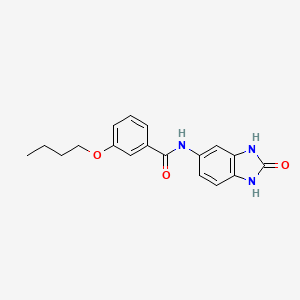

![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)

![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)

![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)

![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4630787.png)

![2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630792.png)

![5-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4630801.png)